8-Fluoro-5-nitroquinoline
Overview
Description
8-Fluoro-5-nitroquinoline is a fluorinated derivative of quinoline, characterized by the presence of both a fluorine atom and a nitro group on its quinoline ring
Preparation Methods
The synthesis of 8-Fluoro-5-nitroquinoline typically involves the introduction of fluorine and nitro groups onto the quinoline ring. One common method is the direct fluorination of 5-nitroquinoline using fluorinating agents under controlled conditions. Another approach involves the nitration of 8-fluoroquinoline. Industrial production methods often employ catalytic processes and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
8-Fluoro-5-nitroquinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted by nucleophiles under specific conditions, leading to the formation of various derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Fluoro-5-nitroquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: The compound is used in studies related to enzyme inhibition and as a probe for biological assays.
Medicine: Due to its structural similarity to other bioactive quinolines, it is investigated for potential antimicrobial and anticancer properties.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 8-Fluoro-5-nitroquinoline involves its interaction with biological targets, such as enzymes and receptors. The fluorine atom enhances the compound’s ability to penetrate biological membranes, while the nitro group can participate in redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
8-Fluoro-5-nitroquinoline is unique due to the presence of both fluorine and nitro groups, which impart distinct chemical and biological properties. Similar compounds include:
5-Nitroquinoline: Lacks the fluorine atom, resulting in different reactivity and biological activity.
8-Fluoroquinoline:
5,8-Difluoroquinoline: Contains an additional fluorine atom, leading to different electronic properties and reactivity.
Properties
IUPAC Name |
8-fluoro-5-nitroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2O2/c10-7-3-4-8(12(13)14)6-2-1-5-11-9(6)7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSYAMNMWPZLGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00241638 | |
Record name | Quinoline, 8-fluoro-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00241638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94832-39-0 | |
Record name | Quinoline, 8-fluoro-5-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094832390 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinoline, 8-fluoro-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00241638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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